REACTION_CXSMILES
|
FC1C([O:8][C:9](=[O:28])[CH2:10][NH:11][C:12](=[O:27])[C:13]2[CH:18]=[CH:17][C:16]([O:19][CH2:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)=[CH:15][CH:14]=2)=C(F)C(F)=C(F)C=1F.COC(=O)CNC(=O)C1C=CC(OCC2C=CC=CC=2)=CC=1>[OH-].[Na+]>[C:21]1([CH2:20][O:19][C:16]2[CH:17]=[CH:18][C:13]([C:12]([NH:11][CH2:10][C:9]([OH:28])=[O:8])=[O:27])=[CH:14][CH:15]=2)[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1 |f:2.3|
|
Name
|
N-(4-(Phenylmethoxy)benzoyl)glycine pentafluorophenyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1OC(CNC(C1=CC=C(C=C1)OCC1=CC=CC=C1)=O)=O)F)F)F)F
|
Name
|
N-(4-(Phenyl-methoxy)benzoyl)glycine methyl ester
|
Quantity
|
14.75 g
|
Type
|
reactant
|
Smiles
|
COC(CNC(C1=CC=C(C=C1)OCC1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
ADDITION
|
Details
|
was acidified by addition of aqueous hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The suspension was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COC1=CC=C(C(=O)NCC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.59 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |